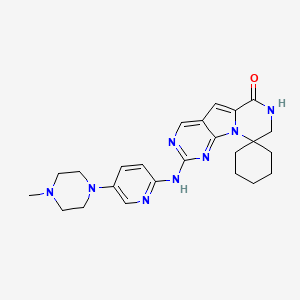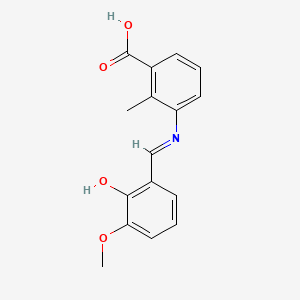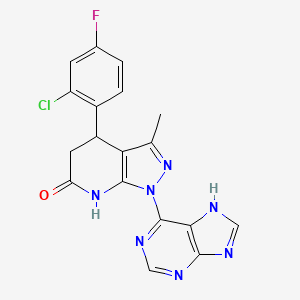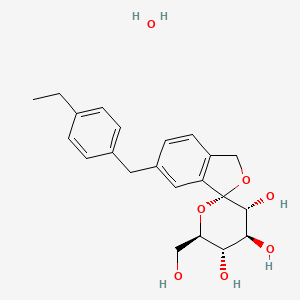
Trilaciclib
Descripción general
Descripción
Trilaciclib, comercializado con el nombre de marca Cosela, es un medicamento que se utiliza principalmente para reducir la frecuencia de la supresión de la médula ósea inducida por la quimioterapia. Es un inhibidor de la cinasa dependiente de ciclina (CDK), que se dirige específicamente a CDK4 y CDK6. This compound fue aprobado por primera vez para uso médico en los Estados Unidos en febrero de 2021 .
Aplicaciones Científicas De Investigación
Trilaciclib tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
Trilaciclib ejerce sus efectos inhibiendo CDK4 y CDK6, que son enzimas involucradas en la progresión del ciclo celular. Al inhibir estas cinasas, this compound induce un arresto reversible transitorio del ciclo celular G1 de las células madre hematopoyéticas y las células progenitoras proliferantes en la médula ósea . Esto protege a las células del daño durante la quimioterapia, lo que reduce la incidencia de mielosupresión inducida por la quimioterapia . This compound se dirige específicamente a CDK4 a una concentración de 1 nmol/L y a CDK5 a 4 nmol/L .
Análisis Bioquímico
Biochemical Properties
Trilaciclib plays a crucial role in biochemical reactions by transiently arresting hematopoietic stem and progenitor cells in the G1 phase of the cell cycle. This arrest is achieved through the inhibition of CDK4/6, which are key regulators of cell cycle progression. By inhibiting these kinases, this compound prevents the phosphorylation of the retinoblastoma protein, thereby halting cell cycle progression and protecting cells from the cytotoxic effects of chemotherapy. This compound interacts with various enzymes and proteins, including CDK4, CDK6, and the retinoblastoma protein, to exert its protective effects .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In hematopoietic stem and progenitor cells, it induces a reversible G1 cell cycle arrest, which helps to preserve these cells during chemotherapy. This arrest reduces the proliferation of these cells, thereby minimizing the damage caused by cytotoxic agents. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of CDK4/6 and their downstream targets .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of CDK4/6, which are essential for the progression of cells from the G1 to the S phase of the cell cycle. By binding to these kinases, this compound prevents their interaction with cyclin D, thereby inhibiting their activity. This inhibition leads to the accumulation of hypophosphorylated retinoblastoma protein, which in turn prevents the transcription of genes required for cell cycle progression. Additionally, this compound may also modulate the expression of genes involved in cell survival and apoptosis, further contributing to its protective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under physiological conditions and maintains its activity for extended periods. Its effects on cellular function may diminish over time due to degradation or metabolic inactivation. Long-term studies have shown that this compound can provide sustained protection to hematopoietic stem and progenitor cells, but its efficacy may decrease with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces G1 cell cycle arrest and protects hematopoietic stem and progenitor cells from chemotherapy-induced damage. At higher doses, this compound may cause adverse effects, including toxicity and impaired cell function. Threshold effects have been observed, where the protective effects of this compound plateau at a certain dosage, beyond which no additional benefits are observed .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its metabolism and clearance. The compound is primarily metabolized by the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450s and conjugating enzymes play a role in the metabolism of this compound. These metabolic pathways influence the compound’s pharmacokinetics and its overall efficacy .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is taken up by cells via passive diffusion and active transport mechanisms. Once inside the cells, this compound can interact with transporters and binding proteins that influence its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK4/6 and other target proteins. This compound may also be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell .
Métodos De Preparación
La preparación de trilaciclib implica varios pasos sintéticos. Un método incluye los siguientes pasos :
Oxidación: Un compuesto de fórmula (VII) se oxida para producir un compuesto de fórmula (VI-1) o (VI-2). Los agentes oxidantes comunes utilizados incluyen oxona, peróxido de hidrógeno, ácido meta-cloroperoxibenzoico, hipoclorito de sodio y clorito de sodio.
Reacción con álcali fuerte: El compuesto de fórmula (V) reacciona con el compuesto de fórmula (VI-1) o (VI-2) bajo un álcali fuerte para producir un compuesto de fórmula (IV). El hexametildiilazano de metal alcalino se utiliza a menudo en este paso.
Ciclización intramolecular: El compuesto de fórmula (IV) se somete a ciclización intramolecular en presencia de una base para producir un compuesto de fórmula (III). Las bases como el hidróxido de litio, el hidróxido de sodio y el hidróxido de magnesio se utilizan comúnmente.
Activación del grupo hidroxilo: El grupo hidroxilo del compuesto de fórmula (III) se activa para convertirse en un grupo saliente, dando como resultado un compuesto de fórmula (II).
Eliminación reductora: El compuesto de fórmula (II) se somete a eliminación reductora para producir this compound de fórmula (I).
Análisis De Reacciones Químicas
Trilaciclib se somete a varias reacciones químicas, incluidas:
Comparación Con Compuestos Similares
Trilaciclib es parte de una clase de inhibidores de CDK4/6, que incluye compuestos como palbociclib, ribociclib y abemaciclib . Estos compuestos comparten un mecanismo de acción similar pero difieren en su selectividad, farmacocinética y aplicaciones clínicas. This compound es único en su doble papel en la regulación del ciclo celular y la mielopreservación, lo que lo hace particularmente valioso para reducir la mielosupresión inducida por la quimioterapia .
Compuestos similares
Propiedades
IUPAC Name |
4-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N8O/c1-30-9-11-31(12-10-30)18-5-6-20(25-15-18)28-23-26-14-17-13-19-22(33)27-16-24(7-3-2-4-8-24)32(19)21(17)29-23/h5-6,13-15H,2-4,7-12,16H2,1H3,(H,27,33)(H,25,26,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGKHKMBHVFCMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601337125 | |
| Record name | Trilaciclib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601337125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Trilaciclib is inhibits cyclin-dependant kinase 4 (CDK4) at a concentration of 1 nmol/L and cyclin-dependent kinase 5 (CDK5) at 4 nmol/L. Inhibition of CDK2, CDK5, and CDK7 is over 1000-fold less at these concentrations and inhibition of CDK9 is 50-fold less. CDK4 and CDK5 are expressed in hematopoietic stem cells and progenitor cells. They are capable of phosphorylating and inactivating the retinoblastoma protien; a tumor suppressor. When trilaciclib is given to patients with retinoblastoma protein-null small cell lung cancer, it does not interfere with the intended chemotherapy induced cytotoxicity of cancer cells. Inhibition of CDK4 and CDK5 leads to a reversible pause in the cell cycle in the G1 phase for approximately 16 hours. The temporary cell cycle arrest prevents chemotherapy induced DNA damage in healthy cells, reducing the activity of caspases 3 and 7, which reduces apoptosis of healthy cells. Other studies have shown inhibitors of CDK4 and CDK6 enhance T-cell activation, upregulating major histocompatibility complex (MHC) class I and II, and stabilize programmed death-ligand 1 (PD-L1). Together these activities increase T-cell activity, increase antigen presentation, and sensitize cells to immune checkpoint inhibitors. | |
| Record name | Trilaciclib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15442 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1374743-00-6 | |
| Record name | Trilaciclib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374743006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trilaciclib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15442 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trilaciclib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601337125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRILACICLIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6072DO9XG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R,7S,10R,13R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-13-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(1H-indol-3-ylmethyl)-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxamide](/img/structure/B611393.png)



![sodium;2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoate](/img/structure/B611400.png)

![28-cyclohexyl-22-methoxy-10,16-dimethyl-9,9-dioxo-13-oxa-9λ6-thia-1,8,10,16-tetrazapentacyclo[16.8.1.12,6.13,26.020,25]nonacosa-2,4,6(29),18,20(25),21,23,26(28)-octaene-7,17-dione](/img/structure/B611405.png)





